3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Description
The compound 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic molecules. Its core structure features a pyrazolo-pyridine scaffold substituted with a benzyl group at position 2, methyl groups at positions 3 and 4, and a propanoic acid side chain at position 5.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(2-benzyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-12-10-15(22)20(9-8-16(23)24)18-17(12)13(2)21(19-18)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,23,24) |
InChI Key |
GJLCZTIUTGGZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C(=C12)C)CC3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free conditions can be employed to reduce environmental impact and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution Reagents: NBS, halogens (Cl2, Br2)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of oxidoreductases, leading to changes in cellular redox states and influencing cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular properties, and commercial availability.
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Benzyl vs. Alkyl Groups : The benzyl group in the target compound and contributes to increased lipophilicity compared to isopropyl ( ) or propyl ( ) substituents. This may influence membrane permeability and pharmacokinetics.
- Fluorinated Substituents : Compounds with difluoromethyl ( ) or trifluoromethyl ( ) groups exhibit enhanced metabolic stability and electronegativity, which are critical for targeting enzymes or receptors with polar active sites.
Commercial and Research Relevance
- and 8 highlight commercially available analogs, suggesting their utility as intermediates in drug discovery.
Biological Activity
3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzyl group, dimethyl substituents, and a propanoic acid moiety. The molecular formula is with a molecular weight of 325.4 g/mol. Its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit oxidoreductases, which play critical roles in cellular redox states and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis.
- Anticancer Potential : There is emerging evidence that derivatives of this compound may demonstrate cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar compounds highlighted that derivatives containing pyrazolo structures could selectively inhibit the growth of Gram-positive bacteria while displaying limited activity against Gram-negative strains. The minimal inhibitory concentrations (MICs) for active compounds were recorded and compared.
Anticancer Activity
Research into the cytotoxic effects of various pyrazolo derivatives has indicated that some compounds exhibit significant toxicity towards cancer cells while being less harmful to normal cells. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
The findings suggest that structural modifications can enhance selectivity for cancer cells over normal cells.
Case Study 1: Antibacterial Screening
In a screening involving 41 compounds similar to this compound:
- Results : Only a few compounds showed significant antibacterial activity against Bacillus subtilis with MIC values ranging from 50 to 200 µg/mL.
This study emphasizes the potential for further modifications to enhance antibacterial efficacy.
Case Study 2: Cytotoxicity Evaluation
A detailed evaluation on the cytotoxicity of the compound revealed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| A549 | 20 | 4 |
| HepG2 | 25 | 3 |
The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
